Vidofludimus belongs to the class of dihydroorotate dehydrogenase inhibitors. It is categorized as a small molecule drug and is primarily developed for oral administration. The compound has shown promise in targeting immune-mediated conditions by selectively inhibiting the metabolic pathways in activated lymphocytes, thus affecting their proliferation and activity.
The synthesis of vidofludimus involves several key steps that focus on creating a compound with high potency and selectivity for dihydroorotate dehydrogenase. The synthetic pathway typically includes:
The specific synthetic routes can vary based on the desired polymorphic form or salt (e.g., calcium salt) being produced .
Vidofludimus has a complex molecular structure characterized by its ability to inhibit dihydroorotate dehydrogenase effectively. Its chemical formula is CHNO. The molecular weight is approximately 234.25 g/mol.
Vidofludimus undergoes several chemical reactions that are critical for its mechanism of action:
The mechanism of action of vidofludimus centers on its role as an inhibitor of dihydroorotate dehydrogenase:
Vidofludimus exhibits several important physical and chemical properties:
Vidofludimus has several significant applications in medical research and treatment:
Vidofludimus calcium (IMU-838) is a highly selective second-generation inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for de novo pyrimidine biosynthesis. DHODH catalyzes the fourth step in ubiquinone-coupled pyrimidine nucleotide synthesis, converting dihydroorotate to orotate. This enzymatic pathway is indispensable for rapidly proliferating cells, including activated T and B lymphocytes during inflammatory responses. Vidofludimus binds to the ubiquinone-binding site of DHODH with nanomolar affinity, disrupting electron transfer and halting pyrimidine production. Consequently, metabolically hyperactive lymphocytes experience metabolic stress, leading to:
Table 1: Comparative DHODH Inhibition Profile of Vidofludimus Calcium
Parameter | Vidofludimus Calcium | Classic DHODH Inhibitors |
---|---|---|
Target Specificity | High (Human DHODH) | Moderate |
Metabolic Impact | Selective T/B cell suppression | Broad immune suppression |
Cytokine Modulation | IL-17, IFN-γ reduction | Limited cytokine specificity |
Antiviral Activity | Broad-spectrum (EBV, SARS-CoV-2) | Not reported |
Pharmacodynamic studies demonstrate dose-proportional DHODH inhibition, with 30–50 mg daily doses achieving near-complete enzyme blockade within 6–8 days of treatment. The geometric mean plasma half-life of ~30 hours supports once-daily dosing and sustained target engagement [1]. Unlike first-generation DHODH inhibitors (e.g., teriflunomide), vidofludimus exhibits no off-target activity against tyrosine kinases or cytochrome P450 isoforms, explaining its cleaner safety profile [6].
Beyond DHODH inhibition, vidofludimus directly activates nuclear receptor-related 1 (Nurr1), an orphan nuclear transcription factor governing neuroprotective and anti-inflammatory pathways in the central nervous system. Crystallographic studies reveal vidofludimus binds the ligand-binding domain of Nurr1, triggering:
Figure 1: Nurr1-Mediated Neuroprotection by Vidofludimus Calcium
Neuronal Injury → ↓ Nurr1 Activity → Neurodegeneration ↑ Vidofludimus → ↑ Nurr1 Activation → • Microglia: Reduced ROS/NO • Astrocytes: Decreased cytokine release • Neurons: Enhanced survival pathways
Clinical validation comes from the phase 2 CALLIPER trial in progressive multiple sclerosis, where vidofludimus reduced serum neurofilament light chain (sNfL) – a biomarker of axonal damage – by 22.4% versus placebo at 24 weeks. Notably, this neuroprotective effect was consistent across age and disability subgroups:
This sNfL reduction correlated with slowed thalamic atrophy on MRI, indicating structural neuropreservation. Nurr1 activation represents a distinct mechanism addressing progression independent of relapse activity (PIRA) in neurodegenerative diseases [2].
Vidofludimus orchestrates a unique therapeutic synergy through concurrent DHODH inhibition and Nurr1 activation:
A. Anti-Inflammatory CrosstalkDHODH inhibition reduces IL-17 production by limiting pyrimidine availability for lymphocyte proliferation, while Nurr1 activation directly suppresses IL-17 transcription via STAT3 and NF-κB inhibition. In rat TNBS-induced colitis models, vidofludimus:
B. Antiviral-Immunomodulatory InterplayDHODH inhibition disrupts viral replication in infected cells by depleting pyrimidine pools. Vidofludimus demonstrates potent activity against Epstein-Barr virus (EBV), a pathogen implicated in multiple sclerosis pathogenesis:
Table 2: Integrated Mechanisms Targeting MS Pathophysiology
Pathogenic Driver | DHODH Inhibition Effect | Nurr1 Activation Effect |
---|---|---|
Focal Inflammation | ↓ T/B cell activation and CNS infiltration | ↓ Microglial/astrocyte activation |
Chronic Smoldering | ↓ Pro-inflammatory cytokine release | ↓ Oxidative stress in neurons |
EBV Reactivation | ↓ Viral replication in B cells | ↓ Neurotoxic antiviral response |
Neurodegeneration | Indirect via immune modulation | Direct neuroprotection and remyelination |
This dual action enables vidofludimus to simultaneously target relapse-associated worsening (RAW) through immunomodulation and progression independent of relapse activity (PIRA) via neuroprotection. The combined mechanisms disrupt the self-perpetuating cycle of inflammation, viral reactivation, and neurodegeneration observed in "smoldering" multiple sclerosis [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7